molecular formula C17H15N3O3S B2594725 N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851978-04-6

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B2594725
CAS No.: 851978-04-6
M. Wt: 341.39
InChI Key: KSFHUHNICWODPW-UHFFFAOYSA-N
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Description

N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that features a benzothiazole ring fused with a benzodioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the Benzodioxine Moiety: The benzodioxine ring can be synthesized through the reaction of catechol with an appropriate dihalide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the benzodioxine derivative using a hydrazide linkage. This can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the benzothiazole sulfur atom.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and benzodioxine moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide: can be compared with other benzothiazole derivatives and benzodioxine compounds.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents and functional groups.

    Benzodioxine Compounds: Compounds like 1,4-benzodioxine and its derivatives have similar ring structures but may vary in their side chains and functional groups.

Uniqueness

The uniqueness of N’-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide lies in its combined benzothiazole and benzodioxine structures, which provide a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety linked to a benzodioxine framework, which may contribute to its biological activity. The molecular formula is C14H14N4O3SC_{14}H_{14}N_4O_3S with a molecular weight of approximately 306.35 g/mol. Its physical state is typically solid at room temperature.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to benzothiazole derivatives. For instance, a study on benzothiazole-based compounds showed significant inhibition against various fungal strains, with some exhibiting EC50 values below 10 μg/mL against Cercospora arachidicola . Although specific data on this compound is limited, the structural similarities suggest a potential for antifungal activity.

Antitubercular Activity

Benzothiazole derivatives have been explored for their antitubercular properties. A review indicated that several synthesized benzothiazole compounds demonstrated moderate to good activity against Mycobacterium tuberculosis . This suggests that this compound may also exhibit similar properties.

The biological activity of benzothiazole derivatives often involves interaction with specific enzymes or receptors. For example, some compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in fungal metabolism . This mechanism could be relevant for understanding how this compound might exert its effects.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have shown promising results in various experimental settings:

  • Antifungal Efficacy : A study demonstrated that certain benzothiazole derivatives significantly inhibited fungal growth in vitro and were effective in promoting plant growth by enhancing nitrate reductase activity .
  • Antitubercular Screening : In vitro testing of related compounds revealed effective inhibition against M. tuberculosis, indicating a pathway for further exploration of this compound as a potential antitubercular agent .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-3-2-4-14-15(10)18-17(24-14)20-19-16(21)11-5-6-12-13(9-11)23-8-7-22-12/h2-6,9H,7-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFHUHNICWODPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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